molecular formula C20H16O B12905028 4,7-Diphenyl-1,3-dihydro-2-benzofuran CAS No. 61051-03-4

4,7-Diphenyl-1,3-dihydro-2-benzofuran

Cat. No.: B12905028
CAS No.: 61051-03-4
M. Wt: 272.3 g/mol
InChI Key: LSQPRXWEZYKLQN-UHFFFAOYSA-N
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Description

4,7-Diphenyl-1,3-dihydroisobenzofuran is a chemical compound belonging to the class of isobenzofurans This compound is characterized by the presence of two phenyl groups attached to the 4th and 7th positions of the dihydroisobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Diphenyl-1,3-dihydroisobenzofuran can be achieved through several methods. One common approach involves the reaction of phenylmagnesium bromide with 3-phenylphthalide, followed by the elimination of water using mineral acids to yield the desired product . Another method involves the [4+2] cycloaddition of 1,3-butadiene and dibenzoylethylene, followed by cyclization and subsequent reactions to form the final compound .

Industrial Production Methods: Industrial production of 4,7-Diphenyl-1,3-dihydroisobenzofuran typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,7-Diphenyl-1,3-dihydroisobenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the isobenzofuran core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,7-Diphenyl-1,3-dihydroisobenzofuran and its derivatives involves interactions with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound can also interact with enzymes and cellular components, modulating their activity and contributing to its biological effects.

Comparison with Similar Compounds

Uniqueness: 4,7-Diphenyl-1,3-dihydroisobenzofuran is unique due to its specific substitution pattern and the presence of the dihydroisobenzofuran core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

61051-03-4

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

4,7-diphenyl-1,3-dihydro-2-benzofuran

InChI

InChI=1S/C20H16O/c1-3-7-15(8-4-1)17-11-12-18(16-9-5-2-6-10-16)20-14-21-13-19(17)20/h1-12H,13-14H2

InChI Key

LSQPRXWEZYKLQN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2CO1)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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